molecular formula C27H30N2O2 B1678359 Palovarotene CAS No. 410528-02-8

Palovarotene

Cat. No. B1678359
M. Wt: 414.5 g/mol
InChI Key: YTFHCXIPDIHOIA-DHZHZOJOSA-N
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Description

Synthesis Analysis

Palovarotene is primarily metabolized by cytochrome P450 (CYP) 3A4 . Differences in CYP-mediated metabolism of CYP substrates have been observed between different individuals .


Molecular Structure Analysis

The molecular formula of Palovarotene is C27H30N2O2 . Its molecular weight is 414.549 g/mol . The IUPAC name is 4- [ ( E )-2- [5,5,8,8-tetramethyl-3- (pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]ethenyl]benzoic acid .


Chemical Reactions Analysis

Palovarotene is primarily metabolized by cytochrome P450 (CYP) 3A4 . Differences in CYP-mediated metabolism of CYP substrates have been observed between different individuals .


Physical And Chemical Properties Analysis

The molecular formula of Palovarotene is C27H30N2O2 . Its molecular weight is 414.549 g/mol . The IUPAC name is 4- [ ( E )-2- [5,5,8,8-tetramethyl-3- (pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]ethenyl]benzoic acid .

Scientific Research Applications

Emphysema Treatment

Palovarotene has been explored as a potential treatment for emphysema, particularly in patients with severe α1-antitrypsin deficiency. A study titled "Randomised controlled trial for emphysema with a selective agonist of the γ-type retinoic acid receptor" by Stolk et al. (2012) investigated the safety and efficacy of palovarotene in reducing inflammation and promoting structural and functional repair in the lungs of patients with severe emphysema. The study, however, concluded that palovarotene failed to show significant benefits on lung density in moderate-to-severe emphysema cases secondary to severe α1-antitrypsin deficiency (Stolk et al., 2012).

Mitigating Heterotopic Ossification

Several studies have focused on the role of palovarotene in mitigating heterotopic ossification (HO), a condition where bone forms in non-skeletal tissues. Pavey et al. (2016) showed that palovarotene significantly decreased HO by 50 to 60% in a rat trauma-induced HO model involving blast-related limb injury and infection. This study indicates palovarotene's potential in preventing HO in high-risk patients, such as those with combat injuries (Pavey et al., 2016).

Wheatley et al. (2018) also demonstrated that palovarotene inhibited HO formation in a rat model through anti-inflammatory, anti-proliferative, and gene expression modulation mechanisms. This study suggests palovarotene's multifaceted approach in combating HO and its potential utility in early diagnosis and treatment (Wheatley et al., 2018).

Fibrodysplasia Ossificans Progressiva (FOP) Treatment

Palovarotene has been researched as a treatment for fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder. A plain language summary of the MOVE trial, as described by Pignolo et al. (2023), indicates that palovarotene may reduce extra bone formation in patients with FOP. This study highlights palovarotene as a promising treatment option, albeit with considerations for its use, especially in growing children (Pignolo et al., 2023).

Chakkalakal et al. (2016) reported that palovarotene prevented spontaneous HO, maintained joint, limb, and body motion, and restored long bone growth in a mouse model of FOP. This study supports the therapeutic potential of palovarotene in treating FOP (Chakkalakal et al., 2016).

Mechanism of Action in HO Treatment

Huang et al. (2022) investigated the mechanism of action ofpalovarotene in treating HO. Their study "A Network Pharmacology Study: Reveal the Mechanisms of Palovarotene Against Heterotopic Ossification" employed network pharmacology to explore palovarotene's target and molecular mechanism on HO. The study suggested that MAPK1, MDM2, and other targets, as well as P53 and PI3K-Akt signaling pathways, may be closely related to palovarotene's therapeutic effects on HO. This comprehensive approach provided new insights into palovarotene's mechanism of action in HO treatment (Huang et al., 2022).

Safety And Hazards

The safety data sheet for Palovarotene suggests avoiding dust formation, breathing mist, gas or vapours . It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFHCXIPDIHOIA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025696
Record name 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pathogenesis of FOP is driven by a gain-of-function mutation in the _ACVR1/ALK2_ gene encoding activin A receptor type 1 (ACVR1)/activin-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I). BMP signaling begins with the complexation of BMPR-II and BMPR-I, which initiates an intracellular signaling pathway mediated by phosphorylated SMAD proteins. The sustained and aberrant signaling caused by the gain-of-function mutation in _ACVR1/ALK2_ results in an overactivation of the downstream SMAD1/5/8 signaling pathway, which in turn is thought to trigger the formation of ectopic chondrogenesis, osteogenesis, and joint fusion characteristic of FOP. Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes that acts as a transcriptional repressor. In binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway. Palovarotene's interference with these pathways inhibits chondrogenesis and allows for normal muscle tissue repair to take place, ultimately reducing damage to muscle tissue.
Record name Palovarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Palovarotene

CAS RN

410528-02-8
Record name Palovarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410528-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palovarotene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palovarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALOVAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
509
Citations
RJ Pignolo, G Baujat, EC Hsiao, R Keen… - Journal of Bone and …, 2022 - Wiley Online Library
… 10 mg daily for 2 weeks followed by 5 mg for 4 weeks (palovarotene 10/5 mg; … palovarotene 10/5 mg, palovarotene 5 mg daily for 2 weeks followed by 2.5 mg for 4 weeks (palovarotene 5…
Number of citations: 9 asbmr.onlinelibrary.wiley.com
SM Hoy - Drugs, 2022 - Springer
… This article summarizes the milestones in the development of palovarotene leading to … palovarotene is 5 mg once daily. For flare-up episodes, the recommended dosage of palovarotene …
Number of citations: 8 link.springer.com
BM Wheatley, KE Cilwa, D Dey… - Journal of …, 2018 - Wiley Online Library
… Palovarotene has been shown to reduce bone formation in traumatic and genetic models of HO. The purpose of this study was to determine the effects of Palovarotene on … Palovarotene …
Number of citations: 16 onlinelibrary.wiley.com
L Dube, N Haga, D Grogan, J Ogier… - European Journal of …, 2023 - Springer
… palovarotene absorption and elimination are similar irrespective of dose level. The pharmacokinetic parameters of palovarotene … Palovarotene was well tolerated; there were no …
Number of citations: 1 link.springer.com
M Hind, S Stinchcombe - Current opinion in investigational drugs …, 2009 - europepmc.org
… , palovarotene was claimed to reverse the structural, functional and inflammatory features of cigarette smoke-induced emphysema. Phase I clinical trials of palovarotene … of palovarotene …
Number of citations: 45 europepmc.org
J Huang, J Wu, J Lin, C Li, B Tang… - Clinical and …, 2022 - Wiley Online Library
… In conclusion, the NF-κB signaling pathway played an important role in HO and Palovarotene … for Palovarotene in the treatment of HO. Further studies on the side effects of Palovarotene …
Number of citations: 1 onlinelibrary.wiley.com
JB Lees-Shepard, SAE Nicholas, SJ Stoessel… - Elife, 2018 - elifesciences.org
… In the present study, the effects of daily palovarotene treatment on … The effects of palovarotene treatment on cell engraftment and … Finally, we tested whether palovarotene pretreatment …
Number of citations: 52 elifesciences.org
R Marino, L Dube, J Ogier… - European Journal of Drug …, 2023 - Springer
… Palovarotene is under development for the treatment of fibrodysplasia ossificans progressiva (FOP). The objectives of this study were to evaluate palovarotene pharmacokinetics under …
Number of citations: 5 link.springer.com
WJ Foster, AL Strahs, KW Small, JM Roach - Drugs in R&D, 2023 - Springer
Background and Objective Palovarotene, a selective retinoic acid receptor γ agonist, is under investigation for the treatment of dry eye disease. This study aimed to determine the ocular …
Number of citations: 6 link.springer.com
SA Chakkalakal, K Uchibe… - Journal of Bone and …, 2016 - Wiley Online Library
… We showed previously that the retinoic acid receptor γ (RARγ) agonist palovarotene … In addition, palovarotene restored long bone growth, maintained growth plate function, and …
Number of citations: 155 asbmr.onlinelibrary.wiley.com

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